molecular formula C9H9F3N2O B13552071 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13552071
M. Wt: 218.18 g/mol
InChI Key: RAUPKLZPLTYNRV-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropyl group and a trifluoroethyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield the corresponding carboxylic acid, while reduction can produce the corresponding alcohol.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

In biology and medicine, 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is studied for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Additionally, its trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.

In industry, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The presence of the trifluoroethyl group can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar compounds to 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde include other pyrazole derivatives with different substituents. For example, 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-amine and 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid are structurally related compounds with similar chemical properties.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

5-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(6-1-2-6)7(4-15)3-13-14/h3-4,6H,1-2,5H2

InChI Key

RAUPKLZPLTYNRV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NN2CC(F)(F)F)C=O

Origin of Product

United States

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